2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide
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Overview
Description
2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide is an organic compound with a complex structure that includes a benzyloxy group, a hydroxy group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzyloxy group, followed by the introduction of the acetamide moiety. The hydroxy group and the tetrahydropyran ring are then incorporated through subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group.
Scientific Research Applications
2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving hydroxy and benzyloxy groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide involves interactions with specific molecular targets. The benzyloxy group can participate in π-π interactions, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(benzyloxy)-N-(3-hydroxypropyl)acetamide: Lacks the tetrahydropyran ring.
2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide: Has a different alkyl chain length.
Uniqueness
The presence of the tetrahydropyran ring in 2-(benzyloxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide distinguishes it from similar compounds. This ring can influence the compound’s conformational flexibility and its interactions with biological targets, potentially leading to unique biological activities .
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c19-16(15-7-10-21-11-8-15)6-9-18-17(20)13-22-12-14-4-2-1-3-5-14/h1-5,15-16,19H,6-13H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOPIMFYKPZRSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)COCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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